molecular formula C16H19NO2S2 B2729881 1-(2,5-Dimethylbenzenesulfonyl)-3-(thiophen-3-yl)pyrrolidine CAS No. 2177366-46-8

1-(2,5-Dimethylbenzenesulfonyl)-3-(thiophen-3-yl)pyrrolidine

Cat. No.: B2729881
CAS No.: 2177366-46-8
M. Wt: 321.45
InChI Key: REYSNFVTUZDLLJ-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylbenzenesulfonyl)-3-(thiophen-3-yl)pyrrolidine is a complex organic compound characterized by the presence of a pyrrolidine ring substituted with a thiophene group and a sulfonyl group attached to a dimethylphenyl moiety

Scientific Research Applications

1-(2,5-Dimethylbenzenesulfonyl)-3-(thiophen-3-yl)pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylbenzenesulfonyl)-3-(thiophen-3-yl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes or ketones.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as reagents.

    Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

    Substitution with the Dimethylphenyl Group: The final step involves the substitution of the sulfonyl group with the dimethylphenyl moiety, which can be achieved through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylbenzenesulfonyl)-3-(thiophen-3-yl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylbenzenesulfonyl)-3-(thiophen-3-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes involved in various biological functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2,5-Dimethylphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine
  • 1-((2,5-Dimethylphenyl)sulfonyl)-3-(furan-3-yl)pyrrolidine
  • 1-((2,5-Dimethylphenyl)sulfonyl)-3-(pyridin-3-yl)pyrrolidine

Comparison

Compared to similar compounds, 1-(2,5-Dimethylbenzenesulfonyl)-3-(thiophen-3-yl)pyrrolidine is unique due to the specific positioning of the thiophene group, which may influence its reactivity and biological activity

Properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-3-thiophen-3-ylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c1-12-3-4-13(2)16(9-12)21(18,19)17-7-5-14(10-17)15-6-8-20-11-15/h3-4,6,8-9,11,14H,5,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYSNFVTUZDLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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